N,N-Didesethyl Sunitinib-d4 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Didesethyl Sunitinib-d4 Hydrochloride is a deuterated form of N,N-Didesethyl Sunitinib Hydrochloride. It is a potent inhibitor of AMP-activated protein kinase (AMPK), with IC50 values of 393 nM and 141 nM for AMPKα1 and AMPKα2, respectively . This compound is primarily used in scientific research, particularly in the study of metabolic pathways and cancer research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didesethyl Sunitinib-d4 Hydrochloride involves multiple steps, starting from the parent compound, Sunitinib. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. The key steps include:

Deprotection and Dealkylation: The initial step involves the removal of protective groups and the dealkylation of Sunitinib to form N,N-Didesethyl Sunitinib.

Deuteration: The dealkylated compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium using deuterated reagents.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large-scale batch reactors are used to carry out the deprotection, dealkylation, and deuteration steps.

Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization.

Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Didesethyl Sunitinib-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups.

Aplicaciones Científicas De Investigación

N,N-Didesethyl Sunitinib-d4 Hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry and for studying deuterium isotope effects.

Biology: Employed in the study of metabolic pathways and enzyme kinetics.

Medicine: Investigated for its potential therapeutic effects in cancer treatment and metabolic disorders.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.

Mecanismo De Acción

N,N-Didesethyl Sunitinib-d4 Hydrochloride exerts its effects by inhibiting AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis. By inhibiting AMPK, the compound affects various metabolic pathways, leading to changes in cellular energy levels and metabolic processes. The molecular targets include AMPKα1 and AMPKα2 subunits .

Actividad Biológica

N,N-Didesethyl Sunitinib-d4 Hydrochloride is a deuterated derivative of Sunitinib, a well-established multi-targeted receptor tyrosine kinase inhibitor primarily used in the treatment of various cancers, such as renal cell carcinoma and gastrointestinal stromal tumors. The biological activity of N,N-Didesethyl Sunitinib-d4 is closely linked to its pharmacokinetic properties and its ability to inhibit specific signaling pathways involved in tumor growth and angiogenesis.

- Chemical Name: this compound

- CAS Number: 1346606-30-1

- Molecular Formula: C18H16D4ClFN4O2

- Molecular Weight: 382.85 g/mol

N,N-Didesethyl Sunitinib-d4 functions as a potent inhibitor of several receptor tyrosine kinases (RTKs), including:

- Vascular Endothelial Growth Factor Receptors (VEGFR)

- Platelet-Derived Growth Factor Receptors (PDGFR)

- Stem Cell Factor Receptor (c-KIT)

These targets are crucial in mediating angiogenesis, tumor cell proliferation, and metastasis. By inhibiting these pathways, N,N-Didesethyl Sunitinib-d4 can effectively reduce tumor growth and improve patient outcomes.

Pharmacokinetics

The pharmacokinetic profile of N,N-Didesethyl Sunitinib-d4 shows that it is metabolized similarly to its parent compound, Sunitinib. Studies indicate that the active metabolite, N-desethyl sunitinib (DSU), exhibits comparable biological activity to Sunitinib itself, contributing significantly to the overall therapeutic effect.

Key Pharmacokinetic Findings:

- Protein Binding: High levels of protein binding (approximately 90%) were observed for both Sunitinib and its metabolites, affecting their free concentrations and biological activity .

- Metabolism: Primarily metabolized by CYP3A4, with significant implications for drug interactions when co-administered with CYP3A4 inhibitors or inducers .

Biological Activity Data

The biological activity of N,N-Didesethyl Sunitinib-d4 has been characterized through various studies, including in vitro assays and clinical observations. Below are summarized findings from relevant research:

In Vitro Binding Affinity

Table 1 summarizes the binding affinities of N,N-Didesethyl Sunitinib-d4 to various RTKs:

| Compound Name | Target | Kd (nM) |

|---|---|---|

| Didesethyl Sunitinib | VEGFR2 | 27 |

| Didesethyl Sunitinib | PDGFRA | 16 |

| Didesethyl Sunitinib | PDGFRB | 11 |

| Didesethyl Sunitinib | c-KIT | 3.4 |

This table illustrates that N,N-Didesethyl Sunitinib-d4 retains significant binding affinity for key targets involved in tumorigenesis.

Clinical Outcomes

A study involving patients with metastatic renal cell carcinoma (mRCC) indicated that higher concentrations of DSU were associated with improved progression-free survival (PFS) and overall survival (OS). Specifically, patients with DSU levels above 15 ng/mL had significantly better outcomes compared to those with lower levels .

Case Studies

Case Study: Pharmacokinetics in mRCC Patients

In a cohort study examining the pharmacokinetics of Sunitinib and its metabolites in mRCC patients:

Propiedades

IUPAC Name |

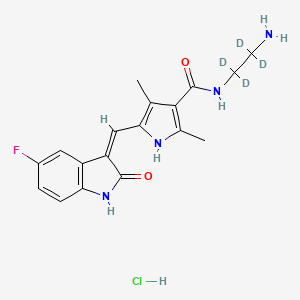

N-(2-amino-1,1,2,2-tetradeuterioethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-;/i5D2,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLBSVCHUWKNAB-ZMAYEFRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.